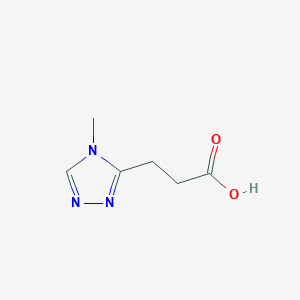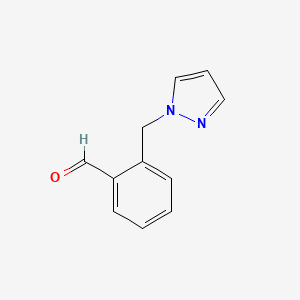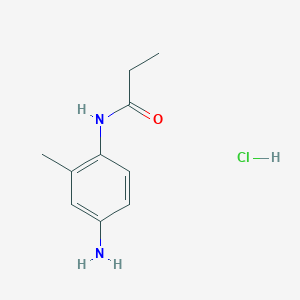
N-(4-amino-2-methylphenyl)propanamide hydrochloride
Overview
Description
N-(4-amino-2-methylphenyl)propanamide hydrochloride is a chemical compound with the CAS Number: 1173263-75-6 . It has a molecular weight of 214.69 .
Molecular Structure Analysis
The IUPAC Name for this compound is N-(4-amino-2-methylphenyl)propanamide hydrochloride . The InChI Code is 1S/C10H14N2O.ClH/c1-3-10(13)12-9-5-4-8(11)6-7(9)2;/h4-6H,3,11H2,1-2H3,(H,12,13);1H .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Immunomodulatory and Antitumor Applications
FTY720 for Cancer Therapy : FTY720, a chemically related compound, has demonstrated preclinical antitumor efficacy in several cancer models, showcasing its potential for cancer therapy. Its mechanism includes activating sphingosine-1-phosphate receptors and possibly S1PR-independent pathways, indicating a complex interaction with cellular signaling pathways that could be explored for N-(4-amino-2-methylphenyl)propanamide hydrochloride in immunomodulatory contexts or antitumor applications (Li Zhang et al., 2013).
Analytical Methods for Food Safety
Detection Methods for Acrylamide in Processed Foods : Acrylamide, another structurally related compound, has been extensively studied for its occurrence in processed foods and the development of sensitive detection methods, including biosensors. Research on acrylamide could provide a framework for developing analytical techniques to detect or study N-(4-amino-2-methylphenyl)propanamide hydrochloride in various matrices (C. Pundir et al., 2019).
Environmental and Occupational Health
Occupational Exposure to Bisphenol A (BPA) : Studies on BPA, sharing some chemical similarities, highlight the importance of assessing occupational exposure to potentially hazardous compounds. Similar research could be conducted for N-(4-amino-2-methylphenyl)propanamide hydrochloride to evaluate its safety and impact on human health in occupational settings (E. Ribeiro et al., 2017).
Material Science and Nanotechnology
Xylan Derivatives and Their Application Potential : Research on the chemical modification of xylan, a biopolymer, to produce ethers and esters for various applications, including drug delivery systems and as additives, can be an inspiration for exploring N-(4-amino-2-methylphenyl)propanamide hydrochloride in material science and nanotechnology (K. Petzold-Welcke et al., 2014).
Antimicrobial Research
Antimicrobial Activity of Eugenol and Essential Oils : Eugenol, a component of essential oils, demonstrates broad-spectrum antimicrobial activity against various pathogens. Investigating N-(4-amino-2-methylphenyl)propanamide hydrochloride for similar antimicrobial properties could open new avenues in the search for novel antimicrobial agents (A. Marchese et al., 2017).
Safety And Hazards
properties
IUPAC Name |
N-(4-amino-2-methylphenyl)propanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c1-3-10(13)12-9-5-4-8(11)6-7(9)2;/h4-6H,3,11H2,1-2H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJJSTSSAIPIQJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=C(C=C1)N)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-amino-2-methylphenyl)propanamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-cyclopropyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B1462116.png)
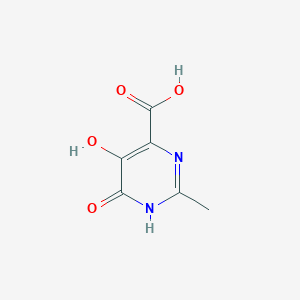

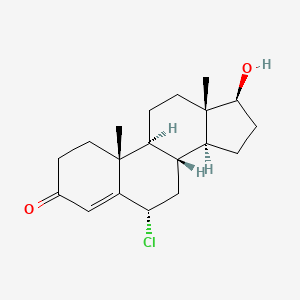



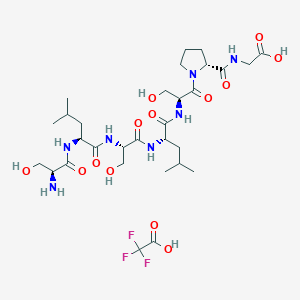
![N-Methyl-1-[1-(2-methylphenyl)-1H-pyrazol-4-YL]methanamine](/img/structure/B1462131.png)
